molecular formula C18H20N2O5S B463964 N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide CAS No. 332039-77-7

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide

Cat. No.: B463964
CAS No.: 332039-77-7
M. Wt: 376.4g/mol
InChI Key: WBYAGEJSHNRQAE-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-aminophenylsulfonyl chloride with morpholine to form 4-(4-morpholinylsulfonyl)aniline.

    Acylation Reaction: The intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound.

The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:

  • Use of large-scale reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-naphthyl)acrylamide
  • N-[4-(4-morpholinylsulfonyl)phenyl]-3-(phenylthio)propanamide
  • N-[4-(4-morpholinylsulfonyl)phenyl]-3,3-diphenylpropanamide

Uniqueness

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide is unique due to its combination of a morpholine ring, a sulfonyl group, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(14-25-16-4-2-1-3-5-16)19-15-6-8-17(9-7-15)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAGEJSHNRQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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